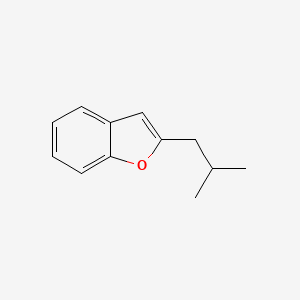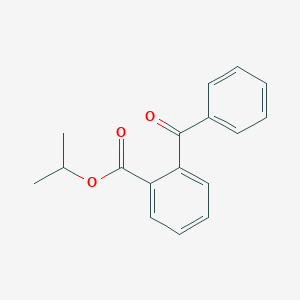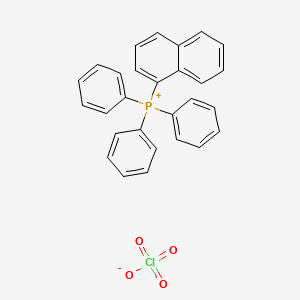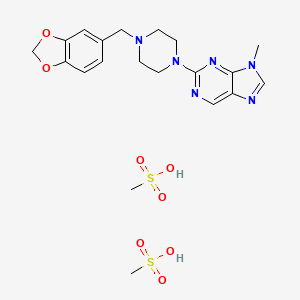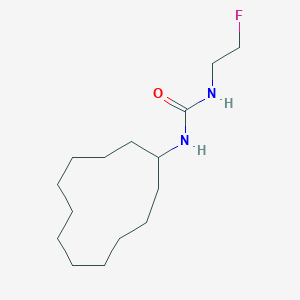
1-Cyclododecyl-3-(2-fluoroethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Cyclododecyl-3-(2-fluoroethyl)urea is a synthetic organic compound characterized by a cyclododecyl group attached to a urea moiety, with a 2-fluoroethyl substituent.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclododecyl-3-(2-fluoroethyl)urea typically involves the nucleophilic addition of amines to isocyanates or carbamoyl chlorides. One common method is the reaction of cyclododecylamine with 2-fluoroethyl isocyanate under mild conditions. This reaction can be carried out in an aqueous medium without the need for organic co-solvents, making it an environmentally friendly approach .
Industrial Production Methods: Industrial production of N-substituted ureas, including this compound, often employs scalable and catalyst-free methods. These methods focus on achieving high yields and chemical purity through simple filtration or extraction procedures. The use of potassium isocyanate in water is a notable example of an efficient and sustainable industrial process .
化学反应分析
Types of Reactions: 1-Cyclododecyl-3-(2-fluoroethyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The urea moiety can undergo substitution reactions with different nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can react with the urea group under mild conditions.
Major Products: The major products formed from these reactions include various substituted ureas and amine derivatives, depending on the specific reagents and conditions used .
科学研究应用
1-Cyclododecyl-3-(2-fluoroethyl)urea has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly for its ability to interact with specific biological targets.
作用机制
The mechanism of action of 1-Cyclododecyl-3-(2-fluoroethyl)urea involves its interaction with molecular targets such as enzymes and receptors. The 2-fluoroethyl group enhances its binding affinity to specific targets, leading to modulation of biological pathways. This interaction can result in various biological effects, including inhibition of enzyme activity and alteration of cellular signaling pathways .
相似化合物的比较
- 1-Cyclododecyl-3-(cyclohexylmethyl)urea
- 1-Cyclododecyl-3-(2-ethylphenyl)urea
Comparison: 1-Cyclododecyl-3-(2-fluoroethyl)urea is unique due to the presence of the 2-fluoroethyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced reactivity and binding affinity, making it a valuable compound for various applications .
属性
CAS 编号 |
33021-84-0 |
|---|---|
分子式 |
C15H29FN2O |
分子量 |
272.40 g/mol |
IUPAC 名称 |
1-cyclododecyl-3-(2-fluoroethyl)urea |
InChI |
InChI=1S/C15H29FN2O/c16-12-13-17-15(19)18-14-10-8-6-4-2-1-3-5-7-9-11-14/h14H,1-13H2,(H2,17,18,19) |
InChI 键 |
ZFAQTCJYBFPXGQ-UHFFFAOYSA-N |
规范 SMILES |
C1CCCCCC(CCCCC1)NC(=O)NCCF |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



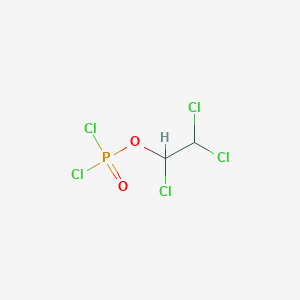
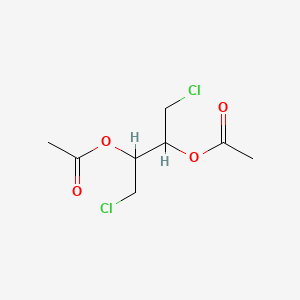
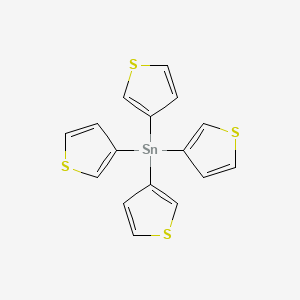
![4-Methyl-4-[2-({[5-methyl-2-(propan-2-yl)phenoxy]acetyl}oxy)ethyl]morpholin-4-ium iodide](/img/structure/B14688131.png)
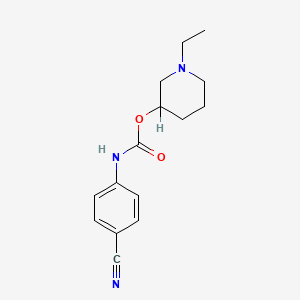
![3-{2-[Acetyl(methyl)amino]-1-hydroxyethyl}phenyl acetate](/img/structure/B14688141.png)
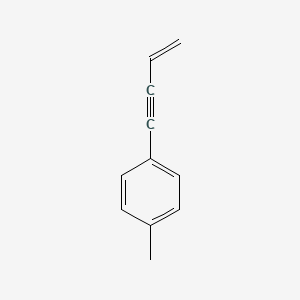
![2-Nitro-3-phenylspiro[cyclopropane-1,9'-fluorene]](/img/structure/B14688155.png)

